3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole
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Overview
Description
The compound “3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1H-indole” is a complex organic molecule. It contains several functional groups, including a bromo group, a chloro group, two trifluoromethyl groups, a pyridinyl group, a phenyl group, a sulfanyl group, and an indole group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Trifluoromethylpyridines (TFMP) and its derivatives are commonly used in the agrochemical and pharmaceutical industries . Various methods of synthesizing TFMP derivatives have been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be an important subgroup of fluorinated compounds and is often involved in various chemical reactions .Scientific Research Applications
Synthesis and Reactions
Synthesis and Application in Insecticides
A derivative of this compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, is an intermediate in the synthesis of chlorantraniliprole, an insecticide. Its synthesis involves several steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis (Niu Wen-bo, 2011).
Copper-Catalyzed Cyclization for Antiviral and Anticancer Compounds
Another relevant compound, 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, has been synthesized using a copper-catalyzed approach. These compounds are notable for their biological activities, particularly in the development of antiviral and anticancer agents (S. López et al., 2017).
Synthesis of Halogenated Derivatives for Diverse Chemical Reactions
The synthesis of 3-halogenated 2-CF3-indoles, yielding various derivatives like chloro-, bromo-, and iodo-derivatives, demonstrates the compound's versatility. These derivatives have shown high utility in reactions with various nucleophiles, producing sulfides, nitriles, and cross-coupled products in high yields (V. M. Muzalevskiy et al., 2022).
Halocyclization Processes
The halocyclization of related indole compounds has been studied, leading to the formation of derivatives with potential chemical applications. These structures were determined using NMR and X-ray analysis, highlighting the structural versatility of the compound (A. Rybakova et al., 2016).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a multi-step process including reaction with phosphorus sulfide and methylation, demonstrating the compound's capacity for forming structurally diverse derivatives (Ivana Bradiaková et al., 2009).
Tandem Reactions for Synthesis of Selenyl and Sulfenyl Indoles
The novel synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions demonstrates the reactivity and potential for creating biologically active derivatives (Jie Liu et al., 2012).
Synthesis of Sulfonyl and Sulfinyl Indoles
The one-pot synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles indicates the ease of synthesizing complex derivatives, which may have applications in various chemical processes (K. Kobayashi et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrClF6N2S/c23-19-15-6-1-2-7-17(15)32(20-16(24)9-13(10-31-20)22(28,29)30)18(19)11-33-14-5-3-4-12(8-14)21(25,26)27/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQXIGOUUAHKFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=C(C=C(C=N3)C(F)(F)F)Cl)CSC4=CC=CC(=C4)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrClF6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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